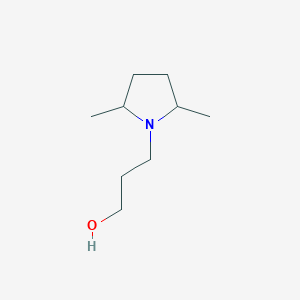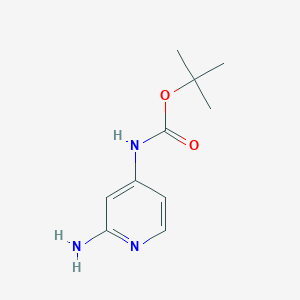
tert-Butyl (2-aminopyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (2-aminopyridin-4-yl)carbamate” is a compound with the molecular formula C11H17N3O2 . It is identified by the presence of the -O-CO-NH- linkage . The compound is part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-aminopyridin-4-yl)carbamate” is characterized by the presence of the -O-CO-NH- linkage . The InChI code for the compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3, (H2,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-aminopyridin-4-yl)carbamate” include a molecular weight of 223.27 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .科学的研究の応用
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) like tert-butyl (2-aminopyridin-4-yl)carbamate are crucial in various industrial applications to prolong product shelf life by preventing oxidative reactions. Studies show SPAs in environmental matrices such as indoor dust, outdoor air particulates, and water bodies, highlighting the need for understanding their environmental behavior and human exposure. Toxicity studies suggest potential health risks, urging the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Organic Compounds in Cold Plasma Reactors
Research on cold plasma reactors, including the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen, reveals a potential application for tert-butyl (2-aminopyridin-4-yl)carbamate in environmental remediation. This technology offers an alternative method for decomposing and converting harmful organic compounds into less harmful substances, indicating its applicability in treating environmental pollutants (Hsieh et al., 2011).
Thermophysical Properties in Fuel Additives
A comprehensive review of the properties of fuel additives, including ethers like MTBE and tert-amyl methyl ether (TAME), underlines the importance of understanding the thermophysical properties of such compounds for enhancing fuel efficiency and reducing emissions. This research supports the potential application of tert-butyl (2-aminopyridin-4-yl)carbamate in the formulation of fuel additives (Marsh et al., 1999).
Biodegradation and Fate in Soil and Groundwater
Studies on the biodegradation and fate of ether oxygenates in soil and groundwater demonstrate the microbial ability to degrade compounds like ethyl tert-butyl ether (ETBE), with implications for tert-butyl (2-aminopyridin-4-yl)carbamate. Identifying microorganisms capable of degrading such compounds can inform bioremediation strategies for contaminated sites (Thornton et al., 2020).
Advanced Membrane Techniques for Fuel Purification
The application of polymer membranes in the purification of fuel additives, such as the separation of methanol/MTBE mixtures via pervaporation, showcases the potential for using tert-butyl (2-aminopyridin-4-yl)carbamate in innovative separation technologies. These membrane processes offer efficient and selective methods for purifying and processing chemical compounds (Pulyalina et al., 2020).
特性
IUPAC Name |
tert-butyl N-(2-aminopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPGZLOGYNMLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminopyridin-4-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

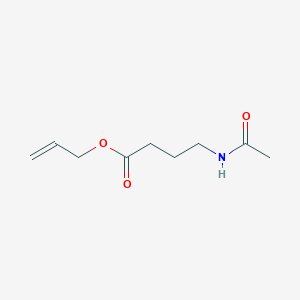
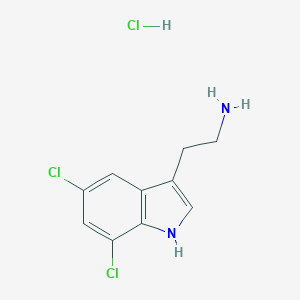
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
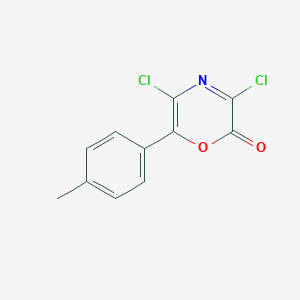
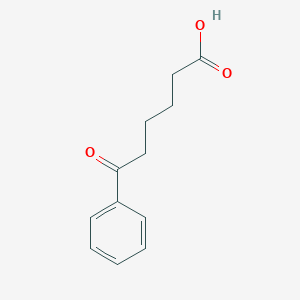
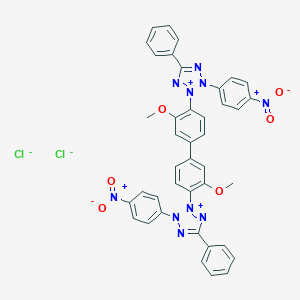
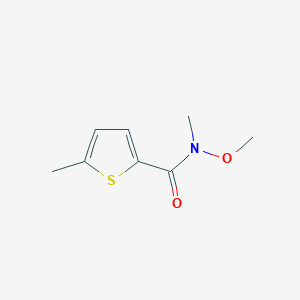
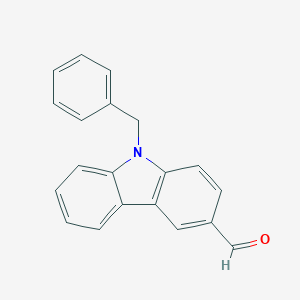
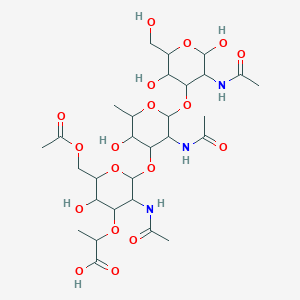
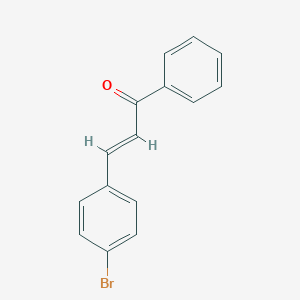
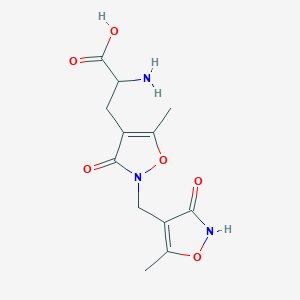
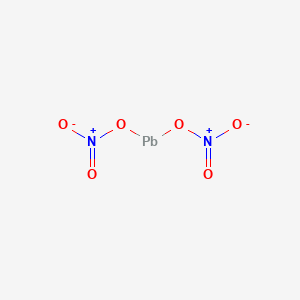
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
